

Verazide: A Technical Guide to Physicochemical Properties for Experimental Application

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Compound of Interest

Compound Name: **Verazide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Verazide** (CAS No. 93-47-0), a derivative of isoniazid with known tuberculostatic activity. This document is intended to serve as a foundational resource for researchers utilizing **Verazide** in experimental settings, offering critical data, detailed protocols, and mechanistic insights to facilitate study design and execution.

Core Physicochemical Properties

Verazide, also known as N'-Veratrylideneisoniazid, is a hydrazone derivative of the primary antitubercular drug isoniazid.^{[1][2]} Its core chemical and physical properties are summarized below.

Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	N'-(E)-(3,4-dimethoxyphenyl)methylideneaminopyridine-4-carboxamide	[1]
CAS Number	93-47-0	[1] [2] [3]
Synonyms	Nicotazide, Verazina, N'-Veratrylideneisoniazid, 1-Isonicotinoyl-2-veratrylidenehydrazine	[1] [2] [4]

Molecular and Physicochemical Data

The following table summarizes key quantitative properties of **Verazide**. These parameters are crucial for dose preparation, understanding bioavailability, and designing analytical methods.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₃	[1] [2] [3] [5] [6]
Molecular Weight	285.30 g/mol	[1] [2]
Melting Point	189 - 194 °C	[2] [3]
Boiling Point (Predicted)	459.63 °C	[3]
logP (XLogP3-AA)	1.7	[1] [5]
Hydrogen Bond Donors	1	[1] [5]
Hydrogen Bond Acceptors	5	[5]
Topological Polar Surface Area	72.8 Å ²	[5]
Rotatable Bond Count	5	[5]

Solubility and pKa

Solubility Profile

Specific quantitative solubility data for **Verazide** in common laboratory solvents is not extensively documented in publicly available literature. However, its formation from 2-propanol suggests at least moderate solubility in this solvent.^[2] The calculated logP value of 1.7 indicates that **Verazide** is more lipophilic than hydrophilic and is likely to exhibit poor solubility in aqueous solutions while showing better solubility in organic solvents.

For experimental purposes, solubility should be determined empirically. A suggested protocol is provided in Section 4.3.

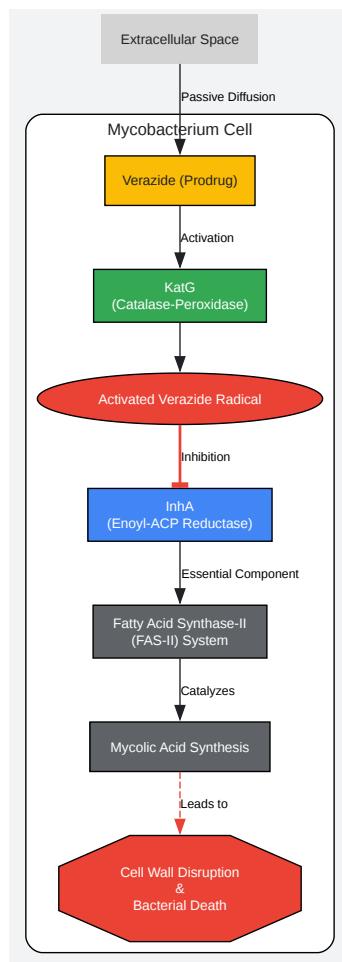
Acidity (pKa)

An experimentally determined pKa value for **Verazide** is not readily available. As an amphotolytic compound containing a basic pyridine ring and an acidic amide proton, its ionization state will be pH-dependent. A detailed protocol for pKa determination is outlined in Section 4.4.

Proposed Mechanism of Tuberculostatic Action

Verazide is a derivative of isoniazid, a cornerstone drug in tuberculosis treatment.^{[1][2][3][5]} The mechanism of action for isoniazid is well-established and involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.^{[1][2][3]} It is hypothesized that **Verazide** follows a similar mechanistic pathway.

Isoniazid acts as a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.^{[1][2][3]} The activated form then covalently inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA), which is a critical enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating fatty acids to form mycolic acids.^{[2][3]} Disruption of the mycolic acid layer compromises the integrity of the bacterial cell wall, leading to cell death.^{[1][2]}



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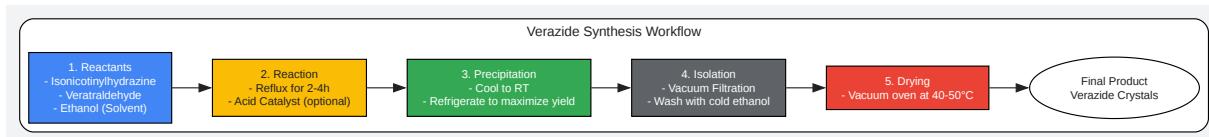
Caption: Proposed mechanism of action for **Verazide** in Mycobacterium.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and characterization of **Verazide**.

Synthesis of Verazide

Verazide is prepared via a condensation reaction between isonicotinylhydrazine (isoniazid) and veratraldehyde to form a hydrazone.[2]



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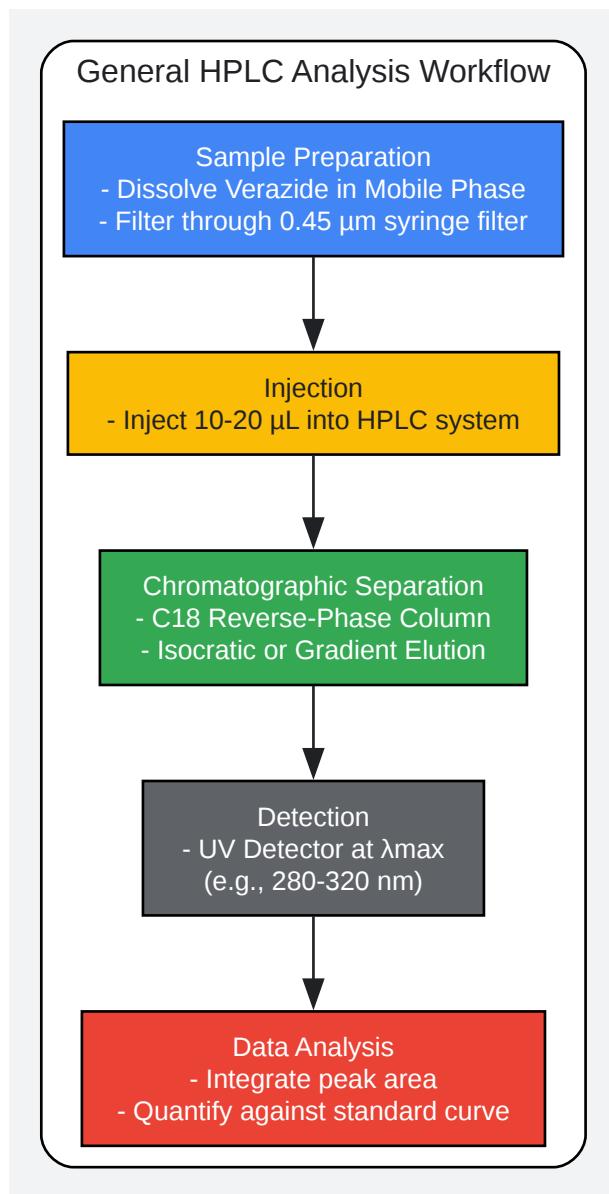
Caption: Workflow for the laboratory synthesis of **Verazide**.

Methodology:

- Reagents & Equipment: Isonicotinylhydrazine, veratraldehyde, absolute ethanol, round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel, vacuum flask.
- Procedure: a. Dissolve equimolar amounts of isonicotinylhydrazine and veratraldehyde in a minimal amount of absolute ethanol in a round-bottom flask. b. Add a magnetic stir bar and equip the flask with a reflux condenser. c. Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. e. Cool the flask further in an ice bath or refrigerator for 1-2 hours to maximize the precipitation of the product. f. Collect the crystalline product by vacuum filtration using a Buchner funnel. g. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. h. Dry the purified **Verazide** product in a vacuum oven at 40-50°C until a constant weight is achieved.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for **Verazide** is not published. The following protocol is a proposed method based on standard practices for analyzing aromatic hydrazones.



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Caption: A typical workflow for the quantitative analysis of **Verazide** by HPLC.

Proposed HPLC Conditions:

- Instrument: HPLC system with a UV-Vis or Diode Array Detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and a phosphate or formate buffer (e.g., 20 mM, pH 3.0). An isocratic elution with 60:40 (v/v) Acetonitrile:Buffer is a good starting point.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Scan for λ_{max} between 200-400 nm; a wavelength between 280-320 nm is likely appropriate.
- Injection Volume: 10 μL .
- Standard Preparation: Prepare a stock solution of **Verazide** (1 mg/mL) in the mobile phase. Create a series of dilutions (e.g., 1-100 $\mu\text{g/mL}$) to generate a standard curve for quantification.

Protocol for Solubility Determination

- Objective: To determine the solubility of **Verazide** in a specific solvent (e.g., water, PBS pH 7.4, ethanol).
- Method (Shake-Flask Method): a. Add an excess amount of **Verazide** to a known volume of the solvent in a sealed vial. b. Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. c. After agitation, allow the suspension to settle. d. Centrifuge the sample to pellet the excess solid. e. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining solid particles. f. Dilute the clear filtrate with an appropriate solvent and quantify the concentration of **Verazide** using a validated analytical method, such as the HPLC protocol in Section 4.2 or UV-Vis spectrophotometry. g. Express solubility in units such as mg/mL or $\mu\text{g/mL}$.

Protocol for pKa Determination

- Objective: To determine the acid dissociation constant(s) (pKa) of **Verazide**.
- Method (UV-Metric Titration): a. Prepare a stock solution of **Verazide** in a suitable solvent (e.g., methanol or DMSO). b. Create a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 12). c. Add a small, constant amount of the **Verazide** stock solution to each buffer. d. Measure the full UV-Vis spectrum (e.g., 200-400 nm) for **Verazide** in each buffer. e. The absorbance at specific wavelengths will change as the ionization state of the molecule

shifts with pH. f. Plot absorbance vs. pH at a wavelength that shows significant change. g. The pKa value corresponds to the pH at the midpoint of the sigmoidal curve, which can be determined using appropriate software or by calculating the first derivative of the curve.

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